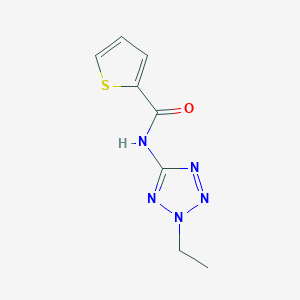
N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. It is a heterocyclic organic compound that contains both a tetrazole and a thiophene ring. This compound has been studied extensively for its potential use as a biochemical and physiological research tool.
作用机制
N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide works by reacting with ROS to produce a fluorescent signal that can be detected using fluorescence microscopy or flow cytometry. This allows researchers to visualize and quantify ROS production in cells in real-time, providing valuable insights into the mechanisms underlying oxidative stress and disease.
Biochemical and Physiological Effects:
N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide has been shown to have minimal toxicity and does not interfere with cellular processes, making it an ideal tool for studying ROS production in cells. Additionally, it is highly specific for ROS and does not react with other cellular components, resulting in a highly sensitive and specific assay for ROS detection.
实验室实验的优点和局限性
One of the main advantages of N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide is its ability to detect ROS in real-time, allowing researchers to monitor changes in ROS production over time. This is particularly useful in studying the dynamics of ROS production in cells and how it is affected by different treatments or conditions.
However, there are also some limitations to the use of N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide in lab experiments. For example, it can only detect ROS that are produced within the cell, and cannot detect ROS that are produced outside of the cell. Additionally, it is not suitable for use in vivo, as it cannot penetrate cell membranes.
未来方向
There are many potential future directions for research involving N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide. One area of interest is the development of new and improved fluorescent probes for ROS detection. This could involve modifying the structure of the compound to increase its sensitivity or specificity for ROS, or developing new compounds that can detect other types of reactive molecules in cells.
Another area of interest is the use of N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide in the development of new therapies for diseases that are associated with oxidative stress. By understanding the mechanisms underlying ROS production in cells, researchers may be able to develop new treatments that target ROS and reduce oxidative stress in the body.
In conclusion, N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide is a highly useful compound for studying ROS production in cells. Its ability to act as a fluorescent probe for ROS detection has made it an important tool in scientific research, and there is significant potential for future research in this area.
合成方法
The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide involves the reaction of 2-ethylthiophene-3-carboxylic acid with sodium azide, followed by the reduction of the resulting azide with hydrogen gas and palladium on carbon catalyst. This process results in the formation of N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide.
科学研究应用
N-(2-ethyl-2H-tetrazol-5-yl)thiophene-2-carboxamide has been used extensively in scientific research due to its ability to act as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that are produced naturally in cells and play a critical role in many physiological processes. However, excessive ROS production can lead to oxidative stress and damage to cells, which is implicated in many diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
属性
分子式 |
C8H9N5OS |
|---|---|
分子量 |
223.26 g/mol |
IUPAC 名称 |
N-(2-ethyltetrazol-5-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C8H9N5OS/c1-2-13-11-8(10-12-13)9-7(14)6-4-3-5-15-6/h3-5H,2H2,1H3,(H,9,11,14) |
InChI 键 |
ZYKKUUSFFJTRPG-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=CS2 |
规范 SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B244455.png)
![N-[3-({[(4-chlorophenyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B244458.png)
![N-(3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244460.png)
![N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244461.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244462.png)
![N-{3-[(3,5-dichloro-2-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244464.png)
![N-{3-[(3-chloro-4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244465.png)
![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-2-methylbenzamide](/img/structure/B244468.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B244470.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244471.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
